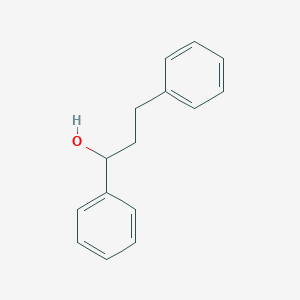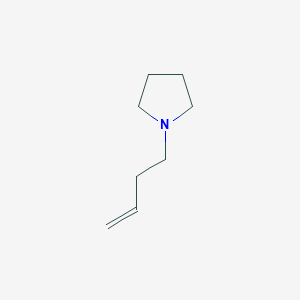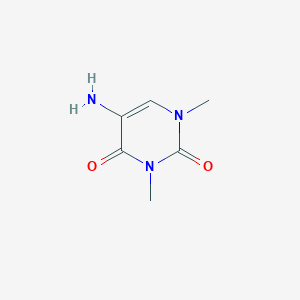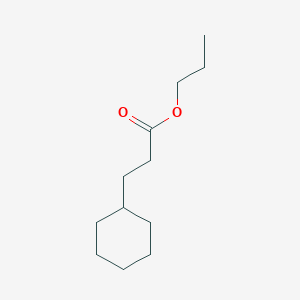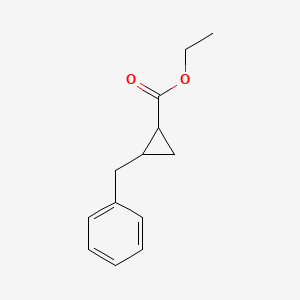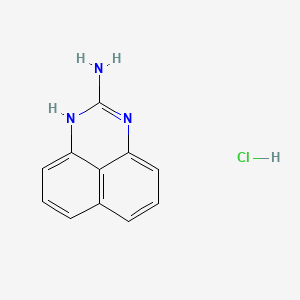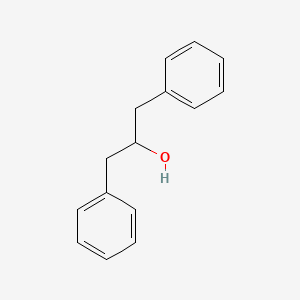
1,3-Diphenylpropan-2-ol
概述
描述
1,3-Diphenylpropan-2-ol is an organic compound with the molecular formula C15H16O. It is a colorless to pale yellow liquid that is soluble in organic solvents such as alcohols, ethers, and ketones. This compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes .
作用机制
Target of Action
This compound is a type of phenolic alcohol, which are known to interact with a variety of biological targets, including enzymes and cell membranes
Mode of Action
Phenolic alcohols often exert their effects through interactions with proteins, nucleic acids, and cell membranes, potentially altering their structure and function .
Biochemical Pathways
Phenolic compounds are known to interact with a variety of biochemical pathways, often acting as antioxidants or enzyme inhibitors
Pharmacokinetics
The pharmacokinetics of 1,3-Diphenylpropan-2-ol, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a phenolic alcohol, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body. It may be metabolized by liver enzymes and excreted in the urine .
Result of Action
Phenolic alcohols can have a variety of effects, including antioxidant activity, modulation of enzyme activity, and alteration of cell membrane properties
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For example, the antioxidant activity of phenolic compounds can be affected by pH and temperature
准备方法
Synthetic Routes and Reaction Conditions
1,3-Diphenylpropan-2-ol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of benzyl chloride with phenylmagnesium bromide, followed by the addition of acetophenone.
Radical Coupling: Another method involves the radical coupling of aromatic alcohols under transition-metal-free conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its various applications .
化学反应分析
1,3-Diphenylpropan-2-ol undergoes several types of chemical reactions:
Reduction: The compound can be reduced to 1,3-diphenylpropane using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major products formed from these reactions include 1,3-diphenylpropan-2-one, 1,3-diphenylpropane, and various substituted derivatives .
科学研究应用
1,3-Diphenylpropan-2-ol has several scientific research applications:
相似化合物的比较
1,3-Diphenylpropan-2-ol can be compared with other similar compounds, such as:
1,3-Diphenylpropan-1-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
1,3-Diphenylpropan-2-one: This ketone derivative is formed by the oxidation of this compound and has distinct chemical properties and uses.
1,3-Diphenylpropane: The fully reduced form of this compound, it is used in different industrial applications.
The uniqueness of this compound lies in its versatile reactivity and wide range of applications in various fields, making it a valuable compound for scientific research and industrial processes .
属性
IUPAC Name |
1,3-diphenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLPUTDLLBHWRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202089 | |
| Record name | Benzeneethanol, alpha-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5381-92-0 | |
| Record name | Benzeneethanol, alpha-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005381920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5381-92-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23039 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneethanol, alpha-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diphenyl-2-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,3-Diphenylpropan-2-ol synthesized?
A: this compound can be synthesized from (S)-indoline-2-carboxylic acid. The process involves N-methylation, esterification, and finally, a Grignard reaction. This synthetic route has been reported to achieve a high yield of 89.7% for the desired product [].
Q2: What is the biological significance of this compound?
A: Research suggests that this compound, a metabolite produced by certain gut microbiota like Eubacterium sp. strain SDG-2, could play a role in mitigating non-alcoholic fatty liver disease (NAFLD). Studies indicate its potential interaction with the apelin signaling pathway, which has been linked to improvements in NAFLD [].
Q3: What is known about the structural characteristics of this compound?
A: this compound contains two phenyl rings attached to a propane chain with a hydroxyl group at the second carbon. While the exact structural conformation can vary, studies on similar molecules like 2-(1-Adamantyl)-1,3-diphenylpropan-2-ol show that the dihedral angle between the benzene rings is 46.91° [].
Q4: Are there any analytical techniques used to characterize this compound?
A: Researchers commonly utilize techniques like ¹H NMR, ¹³C NMR, and HRMS to confirm the structure of synthesized this compound []. These methods provide detailed information about the compound's hydrogen and carbon framework, confirming its successful synthesis.
Q5: What is the future direction of research on this compound?
A: Current research indicates a potential therapeutic application of this compound in NAFLD management. Further investigations are crucial to fully understand its interaction with the apelin signaling pathway, its efficacy, and safety profile []. Exploring its potential as a targeted therapeutic for NAFLD is a promising avenue for future research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
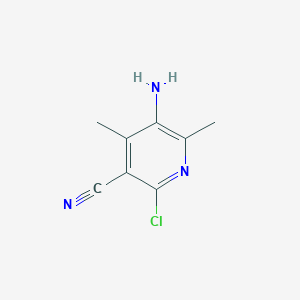

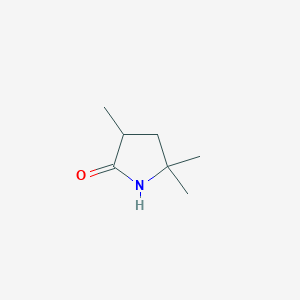


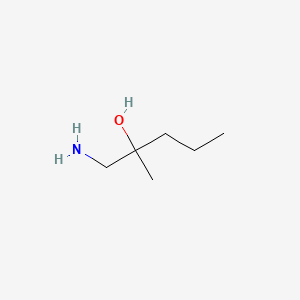
![[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1266753.png)

